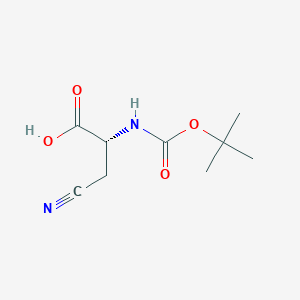

Boc-beta-cyano-D-alanine

Vue d'ensemble

Description

Boc-beta-cyano-D-alanine, also known as (2R)-3-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, is an organic compound with the molecular formula C9H14N2O4. It is a derivative of the amino acid alanine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and a cyano group is attached to the beta carbon. This compound is typically a white crystalline solid and is used as an intermediate in organic synthesis and research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Boc-beta-cyano-D-alanine typically involves the reaction of D-alanine with di-tert-butyl dicarbonate (Boc2O) to protect the amino group, followed by the introduction of the cyano group. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the Boc-protected intermediate. The cyano group can be introduced using reagents like cyanogen bromide or other cyanating agents under controlled conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is typically purified through crystallization or chromatography techniques to meet industrial standards.

Analyse Des Réactions Chimiques

Types of Reactions: Boc-beta-cyano-D-alanine undergoes various chemical reactions, including:

Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amino acid.

Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium azide or amines can be used under mild conditions.

Hydrolysis: Acidic conditions, such as hydrochloric acid or trifluoroacetic acid, are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are employed.

Major Products:

Substitution Reactions: Products include substituted alanine derivatives.

Hydrolysis: The major product is D-alanine.

Reduction: The major product is the corresponding amine.

Applications De Recherche Scientifique

Boc-beta-cyano-D-alanine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of peptides and other complex molecules.

Biology: The compound is used to study enzyme mechanisms and protein interactions.

Medicine: It serves as a building block for the synthesis of pharmaceuticals and bioactive compounds.

Mécanisme D'action

The mechanism of action of Boc-beta-cyano-D-alanine involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. The cyano group can participate in various chemical transformations, making the compound versatile for synthetic applications. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparaison Avec Des Composés Similaires

Boc-beta-cyano-L-alanine: The L-isomer of Boc-beta-cyano-D-alanine, differing in the stereochemistry at the alpha carbon.

Cyanoalanine: A simpler analog without the Boc protecting group.

Boc-protected amino acids: Other Boc-protected amino acids like Boc-alanine and Boc-glycine.

Uniqueness: this compound is unique due to its specific stereochemistry and the presence of both the Boc protecting group and the cyano group. This combination makes it particularly useful in asymmetric synthesis and as a versatile intermediate in organic chemistry .

Activité Biologique

Boc-beta-cyano-D-alanine, chemically known as (2R)-3-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, is a synthetic derivative of the amino acid alanine. This compound has garnered attention due to its unique structural features and potential applications in various fields, including organic synthesis, enzymatic studies, and pharmaceutical development. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound has the molecular formula . The presence of a tert-butoxycarbonyl (Boc) protecting group on the amino functionality enhances its stability and usability in synthetic applications. The cyano group attached to the beta carbon is significant for its reactivity and biological interactions.

Table 1: Structural Features of this compound

| Property | Value |

|---|---|

| Molecular Formula | C9H14N2O4 |

| Molecular Weight | 198.22 g/mol |

| Chemical Structure | Chemical Structure |

| Solubility | Soluble in organic solvents |

| Appearance | White crystalline solid |

The mechanism of action of this compound primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. The cyano group can participate in various chemical transformations, which makes it versatile for synthetic applications.

Key Reactions Involving this compound

- Substitution Reactions : The cyano group can undergo nucleophilic substitution.

- Hydrolysis : Under acidic conditions, the Boc group can be removed to yield D-alanine.

- Reduction : The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Biological Applications

This compound has several notable applications in biological research and medicine:

- Synthetic Intermediate : It serves as an intermediate in the synthesis of peptides and other complex molecules.

- Enzyme Mechanism Studies : Researchers utilize this compound to study enzyme mechanisms and protein interactions.

- Pharmaceutical Development : It is used as a building block for synthesizing pharmaceuticals and bioactive compounds.

Case Studies and Research Findings

- Enzyme Interaction Studies : Research has demonstrated that this compound can influence enzyme activity by acting as a substrate or inhibitor. For instance, studies have shown that derivatives of this compound can modulate the activity of specific proteases, providing insights into enzyme-substrate interactions.

- Synthesis of Peptide Derivatives : A study highlighted the efficiency of this compound in synthesizing peptide derivatives that exhibit enhanced biological activity compared to their unmodified counterparts. This was attributed to the stability provided by the Boc group during peptide formation.

- Toxicity Assessment : Preliminary toxicity studies indicate that this compound exhibits low cytotoxicity in mammalian cell lines, suggesting potential safety for use in therapeutic applications.

Comparative Analysis with Related Compounds

To better understand the significance of this compound, it is beneficial to compare it with related compounds:

Table 2: Comparison with Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Beta-Cyano-L-alanine | No protecting group | Naturally occurring; involved in detoxification |

| Boc-L-alanine | Contains only an amine protecting group | Commonly used in peptide synthesis |

| Beta-Cyano-D-alanine | D-enantiomer of beta-cyanoalanine | Potentially different biological activities |

Propriétés

IUPAC Name |

(2R)-3-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O4/c1-9(2,3)15-8(14)11-6(4-5-10)7(12)13/h6H,4H2,1-3H3,(H,11,14)(H,12,13)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVKMLPKBZQTAMQ-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427148 | |

| Record name | Boc-beta-cyano-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184685-17-4 | |

| Record name | Boc-beta-cyano-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.